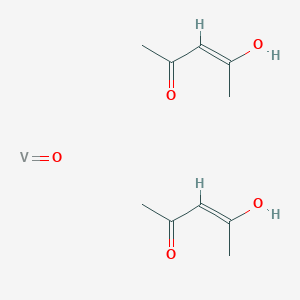
Vanadium(IV)-oxyacetylacetonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vanadium(IV)-oxyacetylacetonate, also known as this compound, is a useful research compound. Its molecular formula is C10H16O5V and its molecular weight is 267.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Vanadium(IV)-Oxyacetylacetonate
The synthesis of this compound typically involves the reaction of vanadyl sulfate with acetylacetone. The general reaction can be represented as follows:VOSO4+2Hacac→VO(acac)2+H2SO4This method yields a blue-green solid that is soluble in polar organic solvents but insoluble in water .
Properties
This compound exhibits a square pyramidal geometry with a short V=O bond. It is paramagnetic and acts as a weak Lewis acid, forming adducts with various organic molecules . Its optical spectrum reveals two distinct transitions, indicating its unique electronic structure.
Catalysis in Organic Chemistry
This compound serves as an effective catalyst for various organic reactions. Notably, it catalyzes the epoxidation of allylic alcohols using tert-butyl hydroperoxide (TBHP). This reaction selectively epoxidizes geraniol at the allylic alcohol position while leaving other alkenes untouched. This selectivity contrasts with other epoxidizing agents like meta-chloroperbenzoic acid (m-CPBA), which reacts with both alkenes present .
Case Study: Epoxidation of Geraniol
- Catalyst : this compound
- Reagent : Tert-butyl hydroperoxide
- Outcome : Selective epoxidation at the allylic position with minimal by-products.
Biomedical Applications
This compound has shown promising insulin-mimetic properties. It stimulates the phosphorylation of key proteins involved in glucose metabolism, such as protein kinase B (PKB/Akt) and glycogen synthase kinase 3 (GSK-3). This mechanism suggests potential therapeutic applications in diabetes management by enhancing insulin signaling pathways .
Case Study: Insulin Mimetic Activity
- Mechanism : Inhibition of protein tyrosine phosphatases (PTPases)
- Effect : Prolonged activation of insulin receptor pathways leading to improved glucose uptake.
Catalytic Oxidative Desulfurization
Recent studies have utilized this compound in catalytic oxidative desulfurization processes. When combined with niobium oxides, this catalyst exhibits high activity for the removal of dibenzothiophene from fuels, achieving up to 90% removal efficiency under optimized conditions .
Data Table: Catalytic Performance
| Catalyst | Reaction Type | DBT Removal (%) | Conditions |
|---|---|---|---|
| NbVOx-CA12 | Extractive Catalytic Oxidative Desulfurization | 90 | 0.125 wt.% catalyst, 90 min |
| VO(acac)₂ + Nb | Dehydration of 2-Propanol | High Activity | Varying Nb:V ratios |
Material Science
This compound has been employed in the synthesis of vanadium oxide thin films and fibers via sol-gel methods. These materials exhibit unique electrical properties and are being explored for applications in sensors and energy storage devices .
Case Study: Thin Film Fabrication
- Method : Sol-gel technique followed by annealing
- Outcome : Formation of vanadium oxide films with tunable electrical characteristics.
特性
分子式 |
C10H16O5V |
|---|---|
分子量 |
267.17 g/mol |
IUPAC名 |
(E)-4-hydroxypent-3-en-2-one;oxovanadium |
InChI |
InChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/b2*4-3+;; |
InChIキー |
FSJSYDFBTIVUFD-XHTSQIMGSA-N |
異性体SMILES |
C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.O=[V] |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[V] |
同義語 |
acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















